Tosedostat-d5

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

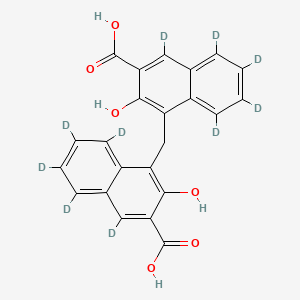

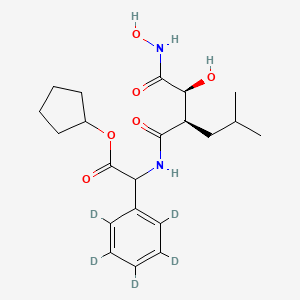

Tosedostat-d5 is a deuterium-labeled derivative of Tosedostat, a novel metalloenzyme inhibitor. This compound is primarily used in scientific research to study the pharmacokinetics and metabolic pathways of Tosedostat. It is an orally active aminopeptidase inhibitor that has shown promising anti-tumor activity in various cancer models .

Wissenschaftliche Forschungsanwendungen

Tosedostat-d5 has a wide range of scientific research applications, including:

Chemistry: Used to study the metabolic pathways and pharmacokinetics of Tosedostat.

Biology: Investigates the biological effects of Tosedostat in various cell lines.

Medicine: Explores the potential therapeutic applications of Tosedostat in treating cancers such as acute myeloid leukemia and multiple myeloma.

Industry: Utilized in the development of new drugs and therapeutic agents

Wirkmechanismus

Target of Action

Tosedostat-d5 primarily targets the M1 family of aminopeptidases, specifically Puromycin-sensitive aminopeptidase (PuSA) and Leukotriene A4 hydrolase (LTA4H) . These enzymes play crucial roles in protein degradation and peptide trimming for antigen presentation .

Mode of Action

This compound inhibits the activity of its target aminopeptidases . This inhibition leads to an amino acid deprivation response that is selectively toxic for myeloid blasts . It exerts potent anti-proliferative, pro-apoptotic, and anti-angiogenic effects in vitro and shows selectivity for transformed over non-transformed cells .

Biochemical Pathways

This compound operates downstream of the ubiquitin-proteasome pathway, which is implicated in the final step of intracellular protein degradation . By inhibiting aminopeptidases, it disrupts the trimming of proteasome-generated peptides for antigen presentation or full hydrolysis into free amino acids for recycling in renewed protein synthesis .

Pharmacokinetics

Studies on tosedostat have shown that it is orally bioavailable . The terminal half-life for Tosedostat is approximately 1 to 3.5 hours, and between 6 and 11 hours for its active metabolite, CHR-79888 .

Result of Action

This compound, like Tosedostat, has pleiotropic effects against a range of human tumor cell lines originating from diverse tumor types in vitro and in vivo . It induces apoptosis in leukemic cell lines in vitro . The compound has demonstrated anti-tumor activity in a number of models of cancer, both as a single agent and in synergy with cytotoxic agents such as carboplatin and paclitaxel .

Biochemische Analyse

Biochemical Properties

Tosedostat-d5, like its parent compound Tosedostat, is known to inhibit a number of M1 aminopeptidase enzyme family members in vitro . These include puromycin-sensitive aminopeptidase (PSA) and leukotriene A4 hydrolase (LTA4H) . The inhibition of these enzymes by this compound can lead to anti-proliferative effects against a range of tumor cell lines in vitro and in vivo .

Cellular Effects

This compound has been shown to exert anti-proliferative effects against a range of human tumor cell lines . It induces apoptosis in leukemic cell lines in vitro . This compound also inhibits cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .

Molecular Mechanism

The molecular mechanism of action of this compound involves the inhibition of aminopeptidase activity, leading to the depletion of cellular amino acid pools . This results in the suppression of cell growth and the induction of apoptosis . The exact mechanism underlying these anti-cancer actions is still unclear, particularly since normal cells are much less sensitive to the agents than transformed cells .

Temporal Effects in Laboratory Settings

In laboratory settings, this compound has been observed to inhibit cellular aminopeptidase activity in a concentration-dependent manner . This inhibitory effect is reversible with rapid, but incomplete, enzyme activity recovery upon drug withdrawal .

Dosage Effects in Animal Models

While specific dosage effects of this compound in animal models have not been reported, studies on Tosedostat have shown significant inhibition of tumor growth at certain dosage levels .

Metabolic Pathways

This compound, like Tosedostat, is converted into a pharmacologically active acid product inside cells . This suggests that it is involved in metabolic pathways related to the function of intracellular esterases. The specific metabolic pathways that this compound is involved in have not been fully elucidated.

Transport and Distribution

Given that Tosedostat is converted into its active form inside cells , it is likely that this compound follows a similar pattern of intracellular transport and distribution.

Subcellular Localization

Given that Tosedostat is converted into its active form inside cells , it is likely that this compound is also localized within the cell where it can interact with its target enzymes.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of Tosedostat-d5 involves the incorporation of deuterium atoms into the Tosedostat molecule. The general synthetic route includes the following steps:

Starting Material: The synthesis begins with a suitable precursor that contains the core structure of Tosedostat.

Deuterium Incorporation: Deuterium atoms are introduced into the molecule through specific reactions, such as hydrogen-deuterium exchange or the use of deuterated reagents.

Purification: The final product is purified using techniques like chromatography to obtain this compound with high isotopic purity.

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:

Bulk Synthesis: Large quantities of starting materials and deuterated reagents are used.

Optimization: Reaction conditions are optimized for maximum yield and purity.

Quality Control: Rigorous quality control measures are implemented to ensure the consistency and purity of the final product.

Analyse Chemischer Reaktionen

Types of Reactions

Tosedostat-d5 undergoes various chemical reactions, including:

Oxidation: this compound can be oxidized to form corresponding oxides.

Reduction: Reduction reactions can convert this compound into its reduced forms.

Substitution: Substitution reactions can replace specific functional groups in the molecule.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents like sodium borohydride and lithium aluminum hydride are used.

Substitution: Reagents such as halogens and nucleophiles are employed in substitution reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Bestatin: Another aminopeptidase inhibitor with anti-tumor activity.

Actinonin: Inhibits aminopeptidases and has shown anti-cancer properties.

Amastatin: A potent inhibitor of aminopeptidases used in cancer research.

Uniqueness of Tosedostat-d5

This compound is unique due to its deuterium labeling, which allows for detailed pharmacokinetic and metabolic studies. This labeling provides insights into the drug’s behavior in biological systems, making it a valuable tool in drug development and research .

Eigenschaften

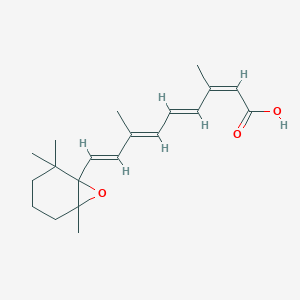

IUPAC Name |

cyclopentyl 2-[[(2R)-2-[(1S)-1-hydroxy-2-(hydroxyamino)-2-oxoethyl]-4-methylpentanoyl]amino]-2-(2,3,4,5,6-pentadeuteriophenyl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H30N2O6/c1-13(2)12-16(18(24)20(26)23-28)19(25)22-17(14-8-4-3-5-9-14)21(27)29-15-10-6-7-11-15/h3-5,8-9,13,15-18,24,28H,6-7,10-12H2,1-2H3,(H,22,25)(H,23,26)/t16-,17?,18+/m1/s1/i3D,4D,5D,8D,9D |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FWFGIHPGRQZWIW-XDBPGOACSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(C(=O)NO)O)C(=O)NC(C1=CC=CC=C1)C(=O)OC2CCCC2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C1=C(C(=C(C(=C1[2H])[2H])C(C(=O)OC2CCCC2)NC(=O)[C@H](CC(C)C)[C@@H](C(=O)NO)O)[2H])[2H] |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H30N2O6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

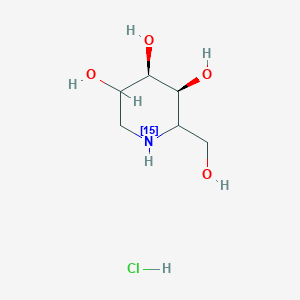

![(8S,9S,10R,13S,14S,17R)-17-ethynyl-17-hydroxy-13-methyl-11-methylidene-2,6,7,8,9,10,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthren-3-one](/img/structure/B1141054.png)

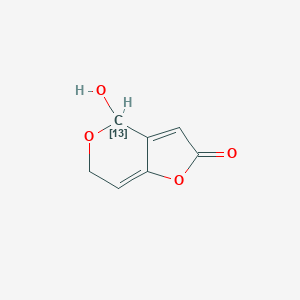

![(S)-O-[2-(Acetylamino)-3-O-benzoyl-2-deoxy-4,6-O-benzylidene-alpha-D-galactopyranosyl]-N-9-Fmoc-L-serine Phenacyl Ester](/img/structure/B1141059.png)

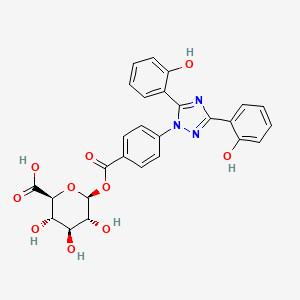

![methyl (2S,3S,4S,5S)-5-acetamido-2,4-diacetyloxy-3-phenylsulfanyl-6-[(1S,2R)-1,2,3-triacetyloxypropyl]oxane-2-carboxylate](/img/structure/B1141061.png)

![trifluoromethanesulfonate;trimethyl-[3-[[(2S)-1-[(2-methylpropan-2-yl)oxycarbonyl]azetidin-2-yl]methoxy]pyridin-2-yl]azanium](/img/structure/B1141065.png)